1,2-Difluoro-4-phenylsulfonylbenzene
Overview
Description
1,2-Difluoro-4-phenylsulfonylbenzene is an organic compound with the molecular formula C12H8F2O2S and a molecular weight of 254.25 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenylsulfonyl group attached to a benzene ring. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluoro-4-phenylsulfonylbenzene can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boronic acids or esters as reagents, along with a palladium catalyst and a base. The reaction is carried out under mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-phenylsulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenylsulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfone or sulfoxide compounds.
Scientific Research Applications
1,2-Difluoro-4-phenylsulfonylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds.
Industry: It is employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-phenylsulfonylbenzene involves its interaction with various molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the fluorine atoms can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluorobenzene: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
4-Phenylsulfonylbenzene: Does not contain fluorine atoms, resulting in different electronic properties and reactivity.
1,2-Difluoro-4-methylsulfonylbenzene: Contains a methylsulfonyl group instead of a phenylsulfonyl group, leading to variations in reactivity and applications.
Uniqueness
1,2-Difluoro-4-phenylsulfonylbenzene is unique due to the combination of fluorine atoms and a phenylsulfonyl group on the benzene ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-1,2-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVJSEPIPCJHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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